(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
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Overview
Description
“(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid” is a chemical compound with the linear formula C12H9NO4S . It has a molecular weight of 263.274 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones), which include “this compound”, are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H9NO4S . More detailed structural information may be available in specific databases or scientific literature.Scientific Research Applications
Aldose Reductase Inhibitory Activity
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives have been synthesized and tested for their in vitro aldose reductase (ALR2) inhibitory activity. The insertion of an acetic chain on N-3 significantly enhances the ALR2 inhibitory potency. These compounds display moderate to high levels of inhibitory activity, highlighting their potential therapeutic applications in the management of complications related to diabetes, such as diabetic neuropathy (Rakowitz, Maccari, Ottanà, & Vigorita, 2006).
Antiepileptic and Neuroprotective Effects
Research on 4-thiazolidinone derivatives, including LES-2658 and LES-1205 (related to the structural class of this compound), has shown significant effects on the sleep-wakefulness cycle in kindled rats, suggesting neuroprotective and antiepileptic properties. These compounds modulate REM sleep fragmentation and duration, indicating potential benefits in epilepsy management (Myronenko, Pinyazhko, & Lesyk, 2017).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from this compound have exhibited significant analgesic-anti-inflammatory activities, with some showing high activity levels in this domain. These findings suggest potential applications in developing treatments for inflammatory conditions (Salgın-Gökşen et al., 2007).
Antibacterial Activity
Novel derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide have demonstrated potent antibacterial activity against a range of microorganisms, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Borad et al., 2015).
Antifungal and Antimicrobial Properties
Studies have also revealed that derivatives of this compound exhibit significant antifungal and antimicrobial activities. These compounds have shown efficacy against various fungal species, suggesting their potential as novel antifungal agents (Levshin et al., 2022).
Mechanism of Action
properties
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNYSPGLDGPDIU-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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